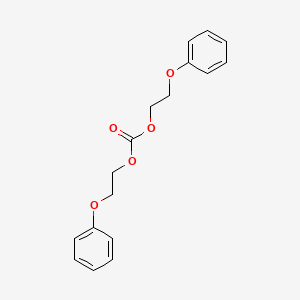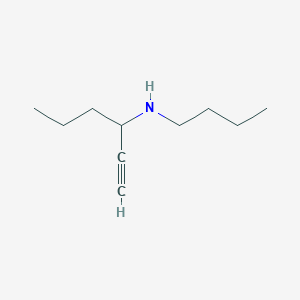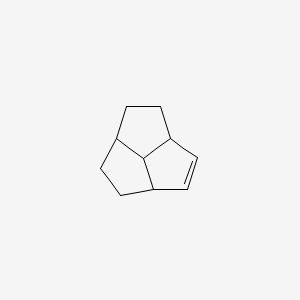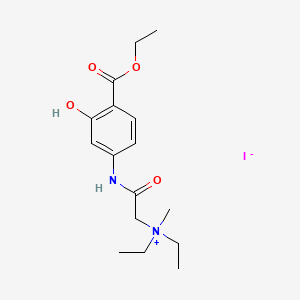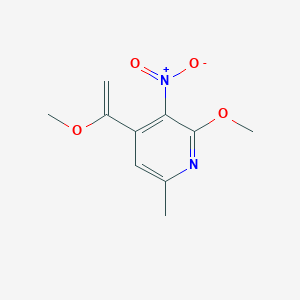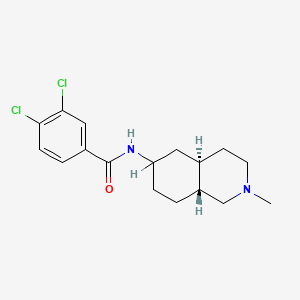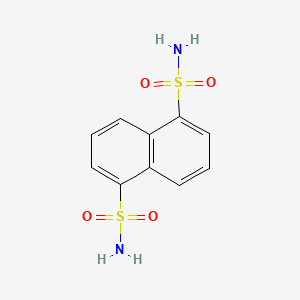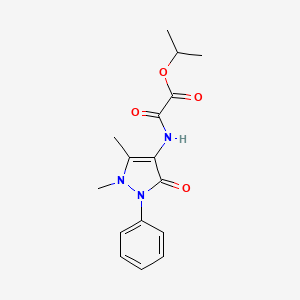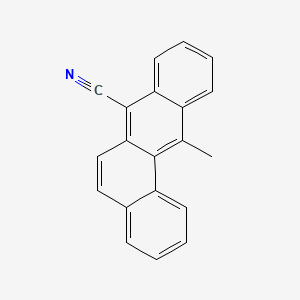
2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Further nitration and methylation steps are employed to introduce the nitro and methyl groups at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amino-substituted quinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: Lacks the nitro and methyl groups but shares the core structure.
4-Hydroxyquinazoline: Similar hydroxyl group but different substitution pattern
Uniqueness
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a therapeutic agent compared to other quinazoline derivatives .
Properties
CAS No. |
7467-38-1 |
|---|---|
Molecular Formula |
C10H11N3O3+2 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium |
InChI |
InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2 |
InChI Key |
DPWHCPPJEXJQKL-UHFFFAOYSA-P |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)


